molecular formula C24H22N4O3 B13372965 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide

Cat. No.: B13372965
M. Wt: 414.5 g/mol
InChI Key: HBXCNKVQXAKKAD-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a complex organic compound with a unique structure that combines elements of isoindoloquinazoline and pyrrole

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]propanamide

InChI

InChI=1S/C24H22N4O3/c1-26-13-6-7-16(26)15-25-21(29)12-14-27-22-17-8-2-3-9-18(17)24(31)28(22)20-11-5-4-10-19(20)23(27)30/h2-11,13,22H,12,14-15H2,1H3,(H,25,29)

InChI Key

HBXCNKVQXAKKAD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the pyrrole moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazoline derivatives: These compounds share the core structure and may have similar reactivity and applications.

    Pyrrole-containing compounds: Compounds with pyrrole moieties can exhibit similar chemical behavior and biological activity.

Uniqueness

What sets 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide apart is its combination of the isoindoloquinazoline and pyrrole structures, which may confer unique properties and reactivity. This dual functionality can make it a valuable tool in both synthetic and biological research.

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